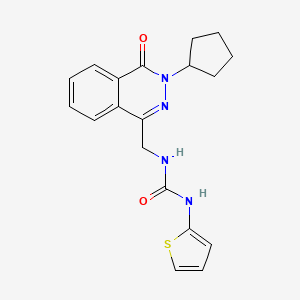

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea

Description

This compound features a urea core (-NH-CO-NH-) bridging a 3-cyclopentyl-4-oxophthalazine moiety and a thiophen-2-yl group. The phthalazine ring provides a planar aromatic system, while the cyclopentyl substituent introduces steric bulk and lipophilicity.

Properties

IUPAC Name |

1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c24-18-15-9-4-3-8-14(15)16(22-23(18)13-6-1-2-7-13)12-20-19(25)21-17-10-5-11-26-17/h3-5,8-11,13H,1-2,6-7,12H2,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWZPAZZQROEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps:

Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, often using cyclopentyl halides in the presence of a base such as potassium carbonate.

Attachment of the Thiophene Ring: The thiophene ring is incorporated through a nucleophilic substitution reaction, where a thiophene derivative reacts with the phthalazinone intermediate.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The phthalazinone core can be reduced to the corresponding dihydrophthalazine using reducing agents such as sodium borohydride.

Substitution: The urea linkage can participate in nucleophilic substitution reactions, where the thiophene ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydrophthalazine derivatives.

Substitution Products: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.

Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

Chemical Biology: It can be used to study the mechanisms of action of various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems

- Target Compound : Phthalazine core (4-oxo-3,4-dihydrophthalazin-1-yl) with cyclopentyl substitution.

- TTU Series () : Thiazole-thiophene hybrids (e.g., TTU6: 4-(thiophen-2-yl)thiazol-2-yl urea). These lack phthalazine but share thiophene-linked urea motifs, emphasizing thiazole’s role in bioactivity .

- Pyrimidin Derivatives () : 4-(benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thi-ol. These replace phthalazine with pyrimidine, altering hydrogen-bonding capacity .

- Azetidinone Derivatives (): 1-(3-chloro-2-oxoazetidin-1-yl)urea with phenothiazine. The β-lactam (azetidinone) core introduces conformational rigidity distinct from phthalazine .

Substituent Variations

- Target Compound : Cyclopentyl group enhances lipophilicity (logP) compared to simpler alkyl/aryl substituents.

- Ureas (11a–11o) : Varied aryl substitutions (e.g., 3,5-dichlorophenyl, 4-trifluoromethylphenyl) on urea. Electron-withdrawing groups (Cl, CF₃) improve metabolic stability but may reduce solubility .

- TTU Series: Substituents like 4-cyanophenyl (TTU6) or 3,4-dimethoxyphenyl (TTU14) modulate electronic properties and target affinity .

Hypothesized Bioactivity and Structure-Activity Relationships (SAR)

- Antimicrobial Potential: highlights azetidinone-urea hybrids (e.g., 7f) with antibacterial activity, suggesting that urea’s hydrogen-bonding capacity and aromatic systems are critical . The target compound’s phthalazine may mimic DNA-intercalating agents.

- Antitubercular Activity : TTU derivatives showed in vitro testing against M. tuberculosis (), though results are unspecified. Thiophene’s sulfur atom may enhance membrane penetration .

- Kinase Inhibition: Phthalazine derivatives are known kinase inhibitors (e.g., imatinib analogs). The cyclopentyl group could modulate selectivity for ATP-binding pockets .

Biological Activity

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a thiophene moiety and a phthalazine derivative, which suggests possible interactions with various biological targets.

Chemical Structure and Properties

The compound can be described by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 358.43 g/mol |

| CAS Number | 1421492-05-8 |

The presence of the thiophene ring and the phthalazine derivative indicates diverse chemical functionalities that may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors involved in disease processes. The urea functional group is known for its ability to form hydrogen bonds, which can facilitate binding to biological macromolecules such as proteins and nucleic acids .

Biological Activities

Research indicates that compounds with similar structures have exhibited a range of biological activities, including:

- Antimicrobial Activity : Compounds with urea and thiophene functionalities have shown significant antimicrobial properties against various pathogens .

- Anticancer Properties : Phthalazine derivatives are recognized for their potential in cancer treatment, with studies indicating that they can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which may be beneficial in treating inflammatory diseases .

Comparative Biological Activity

Comparative studies of similar compounds reveal the following insights:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-phthalazine | Fluorine substitution on phthalazine | Antimicrobial |

| 5-(4-Chlorophenyl)-triazolidine | Triazolidine core | Anticancer |

| 4-Oxo-phthalazine derivatives | Various substitutions on phthalazine | Antiviral |

| 1H-indazole derivatives | Indazole ring system | Antifungal |

The distinct combination of cyclopentane and triazole structures in this compound may confer unique biological properties that warrant further investigation .

Case Studies

Several studies have explored the biological potential of similar compounds:

- Antitumor Activity : A study on related urea derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antitumor effects . For instance, one derivative showed GI50 values as low as 15.9 μM against breast cancer cells.

- Antimicrobial Efficacy : Research has shown that certain thiourea derivatives exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL against several bacterial strains .

Q & A

Basic: What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves a multi-step process:

- Step 1 : Formation of the 3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl intermediate via cyclization reactions, often using cyclopentylamine and phthalazine derivatives under reflux conditions .

- Step 2 : Alkylation of the intermediate with a methylating agent (e.g., methyl iodide) in the presence of a base like potassium carbonate .

- Step 3 : Coupling with thiophen-2-yl isocyanate to form the urea linkage, typically in anhydrous dichloromethane with triethylamine as a catalyst .

Optimization : Reaction temperatures (60–80°C for cyclization) and solvent choices (DMF for solubility) are critical. Purity is ensured via column chromatography and confirmed by NMR .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Using SHELX programs (e.g., SHELXL for refinement), researchers can determine the 3D structure, including bond angles and ring puckering. For example:

- Cyclopentyl Group Conformation : Cremer-Pople parameters (amplitude q and phase angle φ) quantify puckering deviations .

- Urea Linkage Geometry : Hydrogen-bonding patterns between the urea NH and phthalazinone oxygen are analyzed to confirm tautomeric states .

Data Interpretation : Discrepancies in bond lengths (>0.01 Å) may indicate dynamic disorder, requiring iterative refinement .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

- NMR : H NMR confirms substituent integration (e.g., cyclopentyl CH at δ 1.5–2.0 ppm; thiophene protons at δ 7.0–7.5 ppm). C NMR identifies carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 423.15) .

- IR Spectroscopy : Urea C=O stretch (~1640 cm) and NH bends (~1550 cm) confirm functional groups .

Advanced: How can computational modeling predict biological target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase targets). The phthalazinone moiety may occupy ATP-binding pockets, while the thiophene enhances hydrophobic contacts .

- MD Simulations : GROMACS assesses binding stability; RMSD >2 Å over 100 ns suggests conformational flexibility .

Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC values to refine models .

Basic: How are reaction conditions optimized for high yield and purity?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility .

- Catalysts : Triethylamine (10 mol%) accelerates urea coupling by scavenging HCl .

- Temperature Control : Cyclization at 80°C maximizes yield (>70%), while lower temperatures (25°C) prevent byproducts during alkylation .

Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks progress; HPLC (C18 column, 254 nm) confirms purity (>95%) .

Advanced: How to evaluate discrepancies in reported biological activities?

- Assay Variability : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) using standardized MTT assays. Contradictions may arise from differential membrane permeability .

- Metabolic Stability : Microsomal assays (human liver microsomes) identify rapid degradation (t <30 min), explaining reduced efficacy in vivo .

Mitigation : Structural analogs (e.g., replacing thiophene with furan) improve metabolic resistance .

Advanced: What computational methods analyze electronic effects of substituents?

- DFT Calculations : Gaussian09 computes HOMO/LUMO energies. The electron-withdrawing phthalazinone ring lowers LUMO (−1.8 eV), enhancing electrophilic reactivity .

- QSAR Models : CoMFA correlates thiophene substituent electronegativity with kinase inhibition (R >0.85) .

Basic: How to address solubility challenges in biological assays?

- Co-solvents : Use DMSO (<1% v/v) for in vitro studies. For in vivo, prepare PEG-400/water (70:30) solutions .

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL) .

Advanced: How to design SAR studies for this compound?

- Core Modifications : Replace cyclopentyl with cyclohexyl to assess steric effects on target binding .

- Substituent Variation : Introduce electron-donating groups (e.g., -OCH) on thiophene to modulate π-π stacking .

Data Table :

| Modification | IC (μM) | LogP |

|---|---|---|

| Parent Compound | 0.45 | 2.8 |

| Cyclohexyl Analog | 0.78 | 3.1 |

| Thiophene-OCH | 0.32 | 2.5 |

Advanced: What strategies mitigate purification challenges in multi-step synthesis?

- Chromatography : Use reverse-phase HPLC (ACN/water gradient) for polar intermediates .

- Crystallization : Ethanol/water recrystallization removes hydrophobic impurities .

Troubleshooting : Persistent byproducts (e.g., dimeric urea) require silica gel chromatography with 5% MeOH in DCM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.